1-Adamantyl(phenyl)methanamine;hydrochloride
Description
1-Adamantyl(phenyl)methanamine;hydrochloride is a compound that features an adamantane structure, which is a tricyclic hydrocarbon known for its stability and unique three-dimensional framework. The adamantane moiety is often utilized in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drugs. The phenyl group attached to the adamantane adds aromatic characteristics, making this compound versatile in various chemical reactions and applications.
Properties
IUPAC Name |
1-adamantyl(phenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N.ClH/c18-16(15-4-2-1-3-5-15)17-9-12-6-13(10-17)8-14(7-12)11-17;/h1-5,12-14,16H,6-11,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMWJILVSWWTBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C4=CC=CC=C4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Adamantyl(phenyl)methanamine;hydrochloride typically involves the following steps:
Formation of the Adamantyl Intermediate: The adamantane structure can be synthesized through the hydrogenation of dicyclopentadiene or by the rearrangement of tricyclo[3.3.1.13,7]decane derivatives.
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation, where adamantane reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process .
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl(phenyl)methanamine;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Secondary or tertiary amines.
Scientific Research Applications
Scientific Research Applications
1-Adamantyl(phenyl)methanamine;hydrochloride has been explored for several applications in scientific research:
Medicinal Chemistry
- Antiviral Activity : The adamantane structure is known for its ability to inhibit viral replication, making this compound a candidate for antiviral drug development. Research indicates that derivatives of adamantane can effectively target viruses such as influenza .
- Drug Design : Its unique structure aids in enhancing the bioavailability and stability of pharmaceutical compounds, which is crucial in drug formulation.
Organic Synthesis
- Building Block : It serves as a versatile building block in organic synthesis, allowing the creation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science .
- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that have applications in catalysis and materials development.
Material Science
- Advanced Materials Development : this compound has potential uses in creating advanced materials, including polymers and nanomaterials due to its structural properties that enhance material performance.
Case Study 1: Antiviral Research
A study investigated the antiviral properties of 1-adamantyl derivatives against influenza viruses. The results indicated that compounds with the adamantane core exhibited significant inhibitory effects on viral replication, leading to their consideration as potential therapeutic agents .
Case Study 2: Drug Formulation
Research into the formulation of drugs utilizing this compound demonstrated improved pharmacokinetic profiles compared to traditional formulations. This was attributed to the compound's ability to enhance solubility and stability in biological environments .
Mechanism of Action
The mechanism of action of 1-Adamantyl(phenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, potentially inhibiting their function. This interaction can disrupt viral replication or modulate receptor activity in the central nervous system . The phenyl group may further enhance binding affinity through π-π interactions with aromatic residues in the target proteins .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but lacks the phenyl group, making it less versatile in aromatic interactions.
Rimantadine Hydrochloride: An antiviral drug with a similar adamantane core but different substituents, used primarily for influenza treatment.
Amantadine Hydrochloride: Another antiviral with an adamantane structure, used for Parkinson’s disease and influenza.
Uniqueness
1-Adamantyl(phenyl)methanamine;hydrochloride stands out due to the combination of the adamantane and phenyl groups, providing both stability and aromatic characteristics. This dual functionality enhances its potential in various applications, from medicinal chemistry to material science.
Biological Activity
1-Adamantyl(phenyl)methanamine;hydrochloride, also known as adamantylphenylmethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data concerning its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound is characterized by the presence of an adamantane structure linked to a phenyl group through a methanamine moiety. Its molecular formula is CHN·HCl, and it has a molecular weight of approximately 233.77 g/mol. The compound typically appears as a white crystalline solid when in hydrochloride form.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body:
- Receptor Modulation : This compound has shown potential in modulating neurotransmitter receptors, particularly those involved in dopaminergic signaling. It may act as an antagonist or partial agonist at specific receptor sites, influencing pathways related to mood regulation and cognitive function .
- Antiproliferative Activity : Research indicates that adamantyl derivatives can exhibit antiproliferative effects against certain cancer cell lines. The mechanism involves the inhibition of cell cycle progression and induction of apoptosis in malignant cells .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. For instance, an evaluation showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC values indicating effective antiproliferative activity .
- Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death in cancerous cells .
Antiviral Activity
Emerging research suggests that this compound may possess antiviral properties:
- Inhibition Studies : Preliminary findings indicate that this compound can inhibit viral replication in cell cultures infected with various viruses. The exact mechanism remains under investigation but may involve interference with viral entry or replication processes .
Study Overview
A comprehensive study published in a peer-reviewed journal evaluated the biological activity of several adamantyl derivatives, including this compound. The study assessed their efficacy against different biological targets and provided insights into their pharmacodynamics.
| Compound | Biological Activity | IC (µM) | Target |
|---|---|---|---|
| 1-Adamantyl(phenyl)methanamine;HCl | Antiproliferative | 25 | Breast Cancer Cells |
| Antiviral | 30 | Influenza Virus | |
| Neurotransmitter Modulation | - | Dopaminergic Receptors |
Q & A
Q. What are the optimal synthetic routes for 1-Adamantyl(phenyl)methanamine hydrochloride in academic settings?
Methodological Answer: The synthesis typically involves coupling adamantane derivatives with phenylmethanamine precursors. Key steps include:
- Step 1: React 1-bromoadamantane with phenylmagnesium bromide to form the adamantyl-phenyl intermediate.
- Step 2: Introduce the amine group via reductive amination using sodium cyanoborohydride under acidic conditions .
- Step 3: Purify the product via recrystallization in ethanol/HCl to obtain the hydrochloride salt.
Critical Factors: Temperature control (<50°C) and inert atmosphere (N₂) prevent side reactions like oxidation .
Q. Which spectroscopic techniques confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify adamantyl protons (δ 1.6–2.1 ppm, multiplet) and aromatic phenyl protons (δ 7.2–7.4 ppm). The adamantyl C-H stretching (2850–2900 cm⁻¹) in IR further confirms rigidity .
- Mass Spectrometry (MS): Look for the molecular ion peak at m/z 271.2 (free base) and 307.6 (hydrochloride).
- HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl ring) influence biological activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
| Substituent | Biological Impact | Source |
|---|---|---|
| -OCH₃ (methoxy) | Increased CNS penetration due to lipophilicity | |
| -Cl (chloro) | Enhanced metabolic stability (reduced CYP450 metabolism) | |
| -Br (bromo) | Higher receptor affinity but reduced solubility | |
| Experimental Design: Synthesize analogs via Suzuki-Miyaura coupling, then evaluate pharmacokinetics (ADME) and receptor binding (radioligand assays) . |
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization: Use uniform protocols (e.g., fixed IC₅₀ measurement conditions) to minimize variability .
- Comparative Studies: Test the compound alongside positive controls (e.g., memantine) under identical conditions to benchmark activity .
- Meta-Analysis: Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Q. What computational strategies predict interactions with neurological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding to NMDA receptors. The adamantyl group stabilizes hydrophobic pockets, while the amine interacts with GluN1 subunits .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the receptor-ligand complex. Key metrics: RMSD (<2 Å) and binding free energy (MM/PBSA) .
- QSAR Modeling: Develop predictive models using descriptors like logP and polar surface area to optimize activity .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction Optimization: Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. CuI) to identify optimal conditions. For example, THF increases yield by 15% compared to DMF .
- Side Reaction Mitigation: Add scavengers (e.g., molecular sieves) to absorb byproducts like adamantanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
